1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene
Description
1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene is an aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, an ethoxy group at position 2, and an ethyl group at position 3. Its molecular formula is C₁₃H₁₇ClO, with an average molecular mass of ~224.73 g/mol. The compound is structurally characterized by:
- Aromatic core: The benzene ring provides a planar, electron-rich framework.
- Substituents:
- 3-Chloropropyl (-CH₂CH₂CH₂Cl): Introduces alkyl chain flexibility and a reactive chlorine atom for nucleophilic substitution.
- Ethoxy (-OCH₂CH₃): An electron-donating group that activates the ring toward electrophilic substitution.
- Ethyl (-CH₂CH₃): Enhances hydrophobicity and steric bulk.
This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C13H19ClO |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-ethoxy-4-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-8-12(6-5-9-14)13(10-11)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
MTHFELFCCADGOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CCCCl)OCC |
Origin of Product |
United States |
Biological Activity
1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene, also known by its CAS number 1805685-97-5, is a compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of 1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the chloropropyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular components.
Antimicrobial Properties
Research indicates that chlorinated compounds often exhibit antimicrobial activity. A study assessing the efficacy of similar compounds found that chlorinated derivatives can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial formulations.
Cytotoxicity and Anticancer Activity
Preliminary data from in vitro studies show that 1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene may induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular processes could be linked to its interference with DNA synthesis or cell cycle regulation.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various chlorinated compounds, including 1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.
| Compound | Concentration (µg/mL) | Bacterial Viability (%) |
|---|---|---|
| 1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene | 100 | 30 |
| Control (no treatment) | - | 100 |
Study 2: Cytotoxic Effects on Cancer Cell Lines
In a study examining the cytotoxic effects on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 65 |
| 50 | 40 |
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-ethylbenzene
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene
- Molecular Formula : C₁₂H₁₄ClF₃O
- Key Differences : Replaces ethoxy with trifluoromethoxy (-OCF₃), a strong electron-withdrawing group. This deactivates the benzene ring, directing electrophiles to meta positions.
- Properties : Higher molecular weight (266.69 g/mol) and density (1.194 g/cm³) due to fluorine atoms .
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride
Key Observations :
- Microwave-assisted synthesis (e.g., ) significantly improves yields and reduces reaction times compared to traditional methods.
- Steric hindrance from multiple substituents (e.g., in carboranes ) lowers yields due to competitive cyclization.
Physicochemical Properties
Key Trends :
- Electron-donating groups (e.g., ethoxy) increase ring activation, while electron-withdrawing groups (e.g., trifluoromethoxy) reduce reactivity.
- Chlorine atoms facilitate nucleophilic substitution but may introduce steric challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
